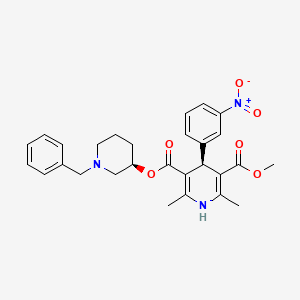
(3R,4'S)-Benidipine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4'S)-Benidipine HCl is a calcium channel blocker that is used in the treatment of hypertension and angina pectoris. It is a chiral compound that is synthesized through a specific method to obtain the desired enantiomer.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (3R,4'S)-Benidipine HCl involves the condensation of 1,4-dihydropyridine with a substituted benzyl chloride followed by resolution of the resulting racemic mixture. The resolution is achieved using chiral resolution agents such as tartaric acid or di-p-toluoyl-L-tartaric acid.
Starting Materials
1,4-dihydropyridine, Substituted benzyl chloride, Chiral resolution agent (e.g. tartaric acid or di-p-toluoyl-L-tartaric acid)
Reaction
Condensation of 1,4-dihydropyridine with substituted benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the racemic mixture of (3R,4'S)-Benidipine, Resolution of the racemic mixture using a chiral resolution agent such as tartaric acid or di-p-toluoyl-L-tartaric acid to obtain the desired enantiomer, Conversion of the enantiomer to the hydrochloride salt by treatment with hydrochloric acid
Mecanismo De Acción
(3R,4'S)-Benidipine HCl is a calcium channel blocker that works by blocking the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This leads to relaxation of the smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. Additionally, (3R,4'S)-Benidipine HCl has been shown to have a cardioprotective effect by reducing oxidative stress and improving endothelial function.
Efectos Bioquímicos Y Fisiológicos
In addition to its antihypertensive and cardioprotective effects, (3R,4'S)-Benidipine HCl has been shown to have other biochemical and physiological effects. It has been shown to have a beneficial effect on glucose metabolism, improving insulin sensitivity and reducing the risk of type 2 diabetes. Additionally, (3R,4'S)-Benidipine HCl has been shown to have a neuroprotective effect, reducing the risk of cognitive decline and dementia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3R,4'S)-Benidipine HCl in lab experiments include its potent antihypertensive effect, cardioprotective effect, and its ability to improve glucose metabolism and reduce the risk of cognitive decline. However, there are also some limitations to using (3R,4'S)-Benidipine HCl in lab experiments. These include the potential for drug interactions with other medications and the need for careful monitoring of blood pressure and cardiac function.
Direcciones Futuras
There are several future directions for research on (3R,4'S)-Benidipine HCl. One area of research is the potential use of (3R,4'S)-Benidipine HCl in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias. Another area of research is the potential use of (3R,4'S)-Benidipine HCl in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the beneficial effects of (3R,4'S)-Benidipine HCl on glucose metabolism and cognitive function.
Aplicaciones Científicas De Investigación
(3R,4'S)-Benidipine HCl has been extensively studied for its potential therapeutic applications. It has been shown to have a potent antihypertensive effect and is effective in reducing blood pressure in patients with hypertension. It has also been shown to have a cardioprotective effect, reducing the risk of cardiovascular events such as myocardial infarction and stroke. Additionally, (3R,4'S)-Benidipine HCl has been studied for its potential use in the treatment of angina pectoris, as it has been shown to improve myocardial oxygen supply and demand balance.
Propiedades
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-BVAGGSTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

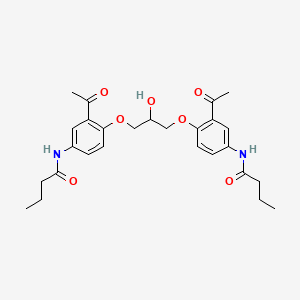
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
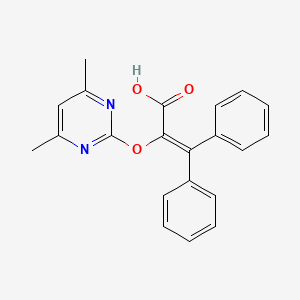
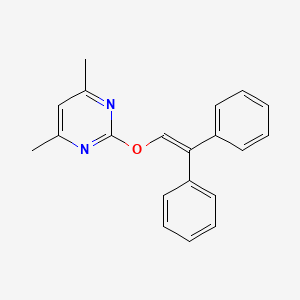
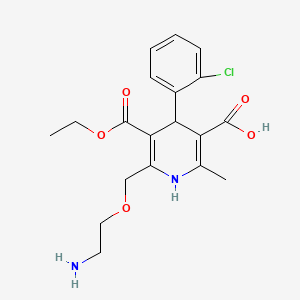
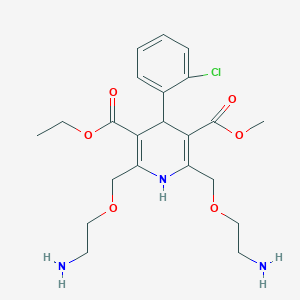
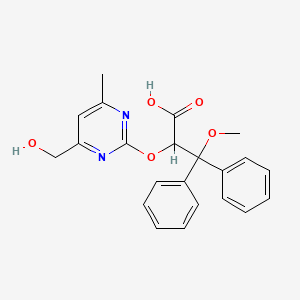
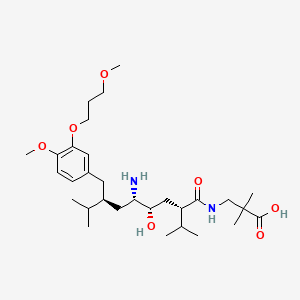

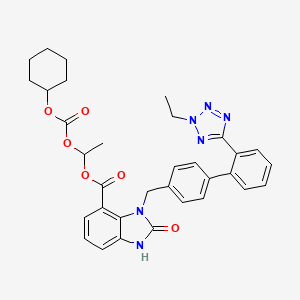


![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
